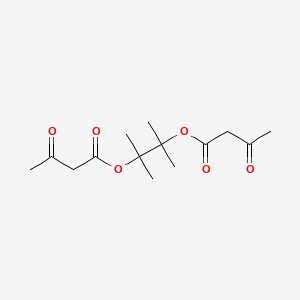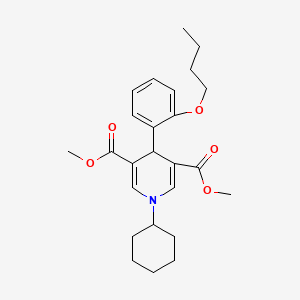
N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, also known as DMDB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMDB belongs to the class of benzofuran derivatives and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is not fully understood. However, it is believed that N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide exerts its therapeutic effects by modulating various signaling pathways in the body. N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II. N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has also been shown to reduce the levels of oxidative stress and inflammation in various diseases. In Alzheimer's disease, N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to reduce the levels of beta-amyloid and tau proteins, which are associated with the development of Alzheimer's disease. In Parkinson's disease, N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to reduce the levels of oxidative stress and inflammation, which are known to contribute to the development of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several advantages for lab experiments. N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic compound, which means that it can be easily synthesized in the lab. N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is also stable and has a long shelf life, which makes it ideal for experimental use. However, N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide also has some limitations for lab experiments. N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a relatively new compound, and its safety profile is not fully understood. N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide. One potential direction is to study the safety and toxicity profile of N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide in more detail. Another potential direction is to study the potential therapeutic applications of N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide in other diseases, such as diabetes and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide and how it exerts its therapeutic effects. Overall, N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has shown promising potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In Alzheimer's disease, N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects by reducing the levels of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. In Parkinson's disease, N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects by reducing the levels of oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-11-5-7-15-14(9-11)12(2)18(24-15)19(21)20-13-6-8-16(22-3)17(10-13)23-4/h5-10H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVKTJFYCVAZML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-fluoro-4-methoxyphenyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4694566.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4694583.png)
![6-{[(3-{[(4-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4694590.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea](/img/structure/B4694612.png)
![methyl 3-[(2-bromobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4694614.png)
![2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4694618.png)

![6-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4694633.png)
![ethyl 2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4694634.png)
![2-(butylthio)-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4694636.png)
![8-(2-ethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4694659.png)